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Melanoma-associated antigen C2 (307-315)

Cat. No.: B1575031
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Description

Discovery and Initial Immunological Characterization of Melanoma-Associated Antigen C2 (307-315)

The MAGE-C2 protein was first discovered in melanoma cell lines. nih.gov Following the identification of the MAGE-C2 gene, researchers sought to pinpoint specific epitopes that could be recognized by the immune system. The discovery of the MAGE-C2 (307-315) epitope was the result of detailed immunological studies in a melanoma patient who had been vaccinated with a different MAGE antigen (MAGE-3.A1). nih.gov

Researchers isolated cytolytic T lymphocyte (CTL) clones from the patient's metastases and blood. nih.gov These CTLs were found to specifically lyse the patient's autologous melanoma cells but did not recognize the MAGE-3 antigen used in the vaccine, indicating they were targeting a different, unknown antigen. nih.gov Through a systematic process involving the screening of cDNA libraries and synthetic peptides, the precise target was identified as a nine-amino-acid peptide with the sequence SESIKKKVL. nih.gov This peptide corresponds to amino acids 307-315 of the MAGE-C2 protein. nih.govucl.ac.be

Further characterization revealed that this epitope was presented on the cell surface by the Human Leukocyte Antigen (HLA) class I molecule HLA-B4403. nih.gov The interaction between the MAGE-C2 (307-315) peptide, the HLA-B4403 molecule, and the T-cell receptor on the CTL is what triggers the specific killing of the tumor cell. The research demonstrated that the nonapeptide SESIKKKVL was the optimal sequence for this recognition. nih.gov

Table 1: Research Findings on MAGE-C2 (307-315) Epitope

Characteristic Finding Source
Peptide Sequence SESIKKKVL nih.gov
Origin Melanoma-associated antigen C2 (MAGE-C2) nih.gov
Position Amino acids 307-315 nih.govucl.ac.be
Presenting Molecule HLA-B*4403 nih.gov
Recognition by Cytolytic T Lymphocytes (CTLs) nih.gov
Optimal Concentration Half-maximum lysis observed at 40 nM nih.gov
Significance A strictly tumor-specific antigen for potential cancer vaccination nih.gov

Properties

sequence

SESIKKKVL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen C2 (307-315)

Origin of Product

United States

Molecular Biology and Expression Profile of Melanoma Associated Antigen C2

Gene Expression Patterns in Normal Germline Tissues versus Malignancies

The expression of the MAGEC2 gene is tightly regulated, exhibiting a highly tissue-specific pattern. In healthy individuals, its expression is primarily confined to germline cells of the testis, specifically in spermatogonia and primary spermatocytes. uniprot.orgcornell.edu Expression levels gradually decrease as these cells mature and are undetectable in mature spermatids. uniprot.org Crucially, the MAGEC2 gene is silent in most normal somatic tissues. cornell.edugenecards.org

In stark contrast to its restricted expression in normal tissues, MAGE-C2 is aberrantly expressed in a wide array of human cancers. This phenomenon, known as cancer-testis antigen expression, makes MAGE-C2 a tumor-associated antigen. Malignancies that have been shown to express MAGE-C2 include melanoma, hepatocellular carcinoma, non-small cell lung cancer, colon cancer, breast cancer, and others. nih.govnih.govnih.gov

The frequency of MAGE-C2 expression can vary significantly among different tumor types and even among patients with the same type of cancer. For instance, studies have reported MAGE-C2 expression in a substantial percentage of melanomas and a notable fraction of non-small cell lung cancers. nih.gov In colon cancer, the expression of MAGE-C2 has been observed to be significantly higher in tumor and metastatic tissues compared to adjacent normal tissues. nih.gov This differential expression profile between normal and cancerous tissues is a key characteristic that underpins its potential as a biomarker and a target for immunotherapy.

Table 1: MAGE-C2 Expression in Normal and Malignant Tissues

Tissue Type Expression Status Supporting Findings
Normal Tissues
Testis (Germline cells) Expressed Primarily in spermatogonia and primary spermatocytes. uniprot.orgcornell.edu
Most Somatic Tissues Not Expressed Generally silent in a wide range of normal tissues. cornell.edugenecards.org
Malignant Tissues
Melanoma Expressed Frequently observed in melanoma tissues. nih.govnih.gov
Hepatocellular Carcinoma Expressed Found in a significant number of hepatocellular carcinoma cases. nih.gov
Non-Small Cell Lung Cancer Expressed Detected in a notable percentage of patients. nih.gov
Colon Cancer Expressed Significantly higher expression in tumor and metastatic tissues compared to normal colon. nih.gov
Breast Cancer Expressed Observed in a subset of breast cancer tissues, particularly triple-negative breast cancer. nih.gov
Other Cancers Expressed Aberrant expression has been noted in various other malignancies. genecards.orgproteinatlas.org

Transcriptional and Epigenetic Regulatory Mechanisms of Melanoma-Associated Antigen C2 Gene Expression

The differential expression of the MAGEC2 gene between normal and cancerous tissues is primarily controlled by epigenetic mechanisms, with transcriptional regulation also playing a significant role.

The principal mechanism silencing MAGEC2 expression in normal somatic tissues is DNA methylation. nih.govresearchgate.net The promoter region of the MAGEC2 gene is typically hypermethylated, which leads to a condensed chromatin structure that prevents the binding of transcription factors and RNA polymerase II, thereby inhibiting gene transcription.

In cancer cells, a process of demethylation, or hypomethylation, of the MAGEC2 promoter is frequently observed. nih.gov This loss of methylation marks leads to a more open chromatin configuration, allowing for the initiation of transcription and subsequent expression of the MAGE-C2 protein. The treatment of cancer cell lines with demethylating agents, such as 5-aza-2'-deoxycytidine, has been shown to induce or increase the expression of MAGEC2, further supporting the critical role of DNA methylation in its regulation. nih.gov

Beyond DNA methylation, histone modifications are also implicated in the regulation of MAGE gene expression. mdpi.com While less is known specifically about the histone code governing MAGEC2, studies on the broader MAGE-A family suggest that activating histone marks, such as H3K4me3 and H3K27ac, are enriched at the promoters of expressed MAGE genes in cancer cells. mdpi.com Conversely, repressive histone marks would be expected to be present in normal somatic tissues where the gene is silent.

At the post-transcriptional level, the stability of the MAGE-C2 protein is also subject to regulation. The protein has been shown to interact with TRIM28 (Tripartite Motif Containing 28), and this interaction is crucial for maintaining MAGE-C2 protein levels in tumor cells. nih.gov Depletion of TRIM28 leads to a significant reduction in MAGE-C2 protein, without affecting its mRNA levels, suggesting a post-transcriptional regulatory mechanism likely involving the proteasome pathway. nih.gov Furthermore, MAGE-C2 can function as a transcriptional regulator itself by interacting with other proteins. For instance, it can bind to KAP1 and influence the p53 pathway. nih.govscispace.com

Table 2: Regulatory Mechanisms of MAGEC2 Gene Expression

Regulatory Level Mechanism in Normal Somatic Tissues Mechanism in Malignant Tissues Key Molecules Involved
Epigenetic Promoter Hypermethylation Promoter Hypomethylation DNA Methyltransferases (DNMTs)
Repressive Histone Marks Activating Histone Marks Histone Deacetylases (HDACs), Histone Acetyltransferases (HATs)
Transcriptional Inhibition of Transcription Factor Binding Activation of Transcription RNA Polymerase II, Transcription Factors
Post-transcriptional - Protein Stabilization TRIM28

Antigen Processing and Presentation Mechanisms for Melanoma Associated Antigen C2 307 315

Proteasomal Degradation Pathways and Peptide Generation

The initial and often rate-limiting step in generating antigenic peptides from intracellular proteins is their degradation by the proteasome. The proteasome exists in different forms, primarily the standard proteasome and the immunoproteasome, which exhibit distinct proteolytic activities and play differential roles in antigen processing.

Role of Standard Proteasome in Melanoma-Associated Antigen C2 (307-315) Processing

The standard 26S proteasome is constitutively expressed in most cells and is responsible for the bulk of intracellular protein turnover. While it contributes to the generation of some antigenic peptides, its cleavage preferences are not always optimal for producing stable MHC class I ligands. In the context of some Melanoma-Associated Antigens (MAGE), the standard proteasome's activity can be detrimental to the generation of specific epitopes. For instance, studies on other MAGE-C2 peptides have shown that the standard proteasome can cleave within the antigenic sequence, thereby destroying the epitope and preventing its presentation to T cells. nih.govcapes.gov.br This destructive cleavage is often attributed to the standard proteasome's high caspase-like activity. semanticscholar.org

Involvement of Immunoproteasome in Melanoma-Associated Antigen C2 (307-315) Production

The immunoproteasome is a specialized form of the proteasome found in cells stimulated with inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov It incorporates three alternative catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) that alter its cleavage specificity, favoring the production of peptides with C-terminal residues that are optimal for binding to MHC class I molecules. semanticscholar.orgtorvergata.it

Research has demonstrated that the immunoproteasome plays a crucial role in the efficient processing of certain MAGE-C2 antigens. nih.govcapes.gov.br For some MAGE-C2 peptides, the immunoproteasome avoids the internal cleavage sites that are targeted by the standard proteasome, leading to an increased yield of the correct antigenic peptide. nih.govcapes.gov.br This enhanced processing by the immunoproteasome is a key factor in the robust anti-tumor T cell responses observed in some melanoma patients. nih.govcapes.gov.br Furthermore, intermediate forms of the proteasome, containing a mix of standard and immunoproteasome subunits, have also been implicated in the generation of specific MAGE-C2 peptides, highlighting the complexity of antigen processing within the tumor microenvironment. torvergata.itencyclopedia.pubmdpi.com

Proteasome TypeRole in MAGE-C2 Peptide GenerationCleavage Characteristics
Standard Proteasome Can lead to the destruction of certain MAGE-C2 antigenic peptides. nih.govcapes.gov.brHigher caspase-like activity can result in internal cleavage within the epitope. semanticscholar.org
Immunoproteasome Enhances the production of specific MAGE-C2 antigenic peptides. nih.govcapes.gov.brAltered cleavage specificity favors the generation of stable MHC class I ligands. semanticscholar.orgtorvergata.it
Intermediate Proteasomes Involved in the production of unique MAGE-C2 antigenic peptides. torvergata.itencyclopedia.pubmdpi.comPossess a combination of cleavage activities from both standard and immunoproteasomes.

Influence of Interferon-gamma (IFN-γ) on Proteasome Activity and Peptide Yield

Interferon-gamma (IFN-γ) is a key cytokine in the anti-tumor immune response and significantly influences antigen processing. One of its primary effects is the induction of immunoproteasome subunits, leading to the replacement of standard proteasomes with immunoproteasomes. nih.gov This shift in proteasome composition directly impacts the generation of antigenic peptides.

Studies have shown that treating tumor cells with IFN-γ enhances the recognition of MAGE-C2-expressing cells by specific CTLs. nih.govcapes.gov.br This improved recognition is a direct consequence of the increased production of the MAGE-C2 antigenic peptide due to the enhanced processing by the newly formed immunoproteasomes. nih.govcapes.gov.br IFN-γ can also upregulate other components of the antigen presentation machinery, further amplifying the presentation of tumor-associated antigens. nih.govnih.gov

Transporter Associated with Antigen Processing (TAP) in Melanoma-Associated Antigen C2 (307-315) Presentation

Following their generation in the cytosol, antigenic peptides must be translocated into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP). wikipedia.org The TAP complex is a heterodimer of TAP1 and TAP2 proteins that forms a channel through the ER membrane. wikipedia.org

TAP preferentially transports peptides that are between 8 and 16 amino acids in length. wikipedia.orgucm.es The binding and transport of peptides by TAP is a selective process, with the transporter showing a preference for peptides with hydrophobic or basic C-terminal residues, which aligns well with the binding motifs of many MHC class I alleles. The MAGE-C2 (307-315) peptide, with its length of nine amino acids, falls within the optimal range for TAP transport.

The expression and function of TAP can be upregulated by IFN-γ. nih.gov This cytokine-mediated increase in TAP expression leads to a greater influx of peptides into the ER, thereby enhancing the pool of available ligands for MHC class I molecules and increasing the likelihood of successful antigen presentation. nih.gov In some contexts, impairments in TAP function, as can occur in cancer cells, may create an opportunity for peptides from alternative processing pathways to be presented. nih.gov

Major Histocompatibility Complex (MHC) Class I Binding and Peptide Editing for Melanoma-Associated Antigen C2 (307-315)

Once inside the ER, antigenic peptides are loaded onto nascent MHC class I molecules, a process that is often facilitated by a chaperone complex known as the peptide-loading complex (PLC). wikipedia.org The stability of the resulting peptide-MHC complex is paramount for its successful transport to the cell surface and subsequent recognition by CTLs.

HLA Restriction Specificity: HLA-B*44:03 Binding Affinity and Kinetics

The presentation of the Melanoma-associated antigen C2 (307-315) peptide is highly specific to a particular MHC class I allele. Research has identified that the peptide with the amino acid sequence SESIKKKVL is presented by HLA-B44:03. nih.gov This specificity is critical, as CTLs recognizing this peptide will only kill tumor cells that express both the MAGE-C2 protein and the HLA-B44:03 allele.

The HLA-B44 allelic group is common in Caucasian populations, with HLA-B44:02 and HLA-B44:03 being the most prevalent subtypes. nih.gov The recognition of the MAGE-C2 (307-315) peptide is strictly restricted to HLA-B44:03, indicating that subtle polymorphic differences between HLA alleles can have a profound impact on peptide binding and antigen presentation. nih.govhaematologica.org While detailed quantitative data on the binding affinity and kinetics of the MAGE-C2 (307-315) peptide to HLA-B*44:03 are not extensively documented in publicly available literature, the observed strict specificity implies a high-affinity interaction. This ensures a stable peptide-MHC complex that can be effectively presented on the tumor cell surface to elicit a potent and specific anti-tumor immune response.

PeptideSequencePresenting HLA AlleleKey Finding
Melanoma-associated antigen C2 (307-315) SESIKKKVLHLA-B44:03Presentation is strictly restricted to the HLA-B44:03 allotype, highlighting the specificity of the immune response. nih.gov

Conformational Aspects of the Melanoma-Associated Antigen C2 (307-315)–MHC Complex

The presentation of the Melanoma-associated antigen C2 (307-315) peptide, identified as the nonapeptide SESIKKKVL, to cytotoxic T lymphocytes (CTLs) is critically dependent on its interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-B4403. nih.govnih.gov The specificity of this recognition by the immune system underscores the importance of the three-dimensional structure adopted by the peptide-MHC (pMHC) complex. While a definitive crystal structure of the MAGEC2 (307-315)–HLA-B4403 complex is not publicly available, a comprehensive understanding of its conformational aspects can be inferred from studies on HLA-B*4403 and the principles of peptide-MHC interactions.

The binding of a peptide to an MHC class I molecule is a highly specific event, governed by the amino acid sequence of the peptide and the architecture of the peptide-binding groove of the particular HLA allele. nih.gov For HLA-B4403, like other HLA-B44 allotypes, the peptide-binding groove has characteristic pockets that accommodate specific "anchor" residues of the peptide, thereby stabilizing the entire complex. researchgate.net The SESIKKKVL peptide contains a glutamic acid (E) at position 2, which is a preferred anchor residue for HLA-B4403. nih.gov The C-terminal leucine (B10760876) (L) at position 9 also serves as a primary anchor residue, fitting into the F-pocket of the HLA binding groove. nih.gov

The conformation of the bound peptide within the MHC groove is not a simple linear arrangement. Instead, the peptide typically adopts a bulged or arched conformation, with the central residues more exposed and available for interaction with the T-cell receptor (TCR). researchgate.netresearchgate.net The specificity of CTL recognition for the MAGEC2 (307-315) peptide presented by HLA-B4403, and not other HLA-B44 subtypes, suggests that the subtle amino acid differences between these HLA molecules lead to distinct conformations of the bound peptide. nih.gov HLA-B4402 and HLA-B4403 differ by a single amino acid at position 156 (Aspartic acid in B4402, Leucine in B*4403), which is located on the α2-helix of the peptide-binding groove. researchgate.net This seemingly minor change can significantly alter the local electrostatic environment and the shape of the binding groove, thereby influencing the precise conformation of the presented peptide. researchgate.net

The stability of the pMHC complex is a crucial factor in determining its immunogenicity. The interaction is a dynamic process, with the complex existing in various conformational substates. semanticscholar.org The presence of chaperone molecules like tapasin during antigen processing can influence the selection of high-affinity peptides and stabilize a receptive conformation of the MHC molecule. nih.goviucr.org Studies on the HLA-B44 family have shown that tapasin can facilitate the binding of peptides with bulky C-terminal residues by promoting a more open conformation of the F-pocket. nih.gov

FeatureDescriptionReference
Peptide Sequence SESIKKKVL nih.govnih.gov
Presenting MHC Allele HLA-B4403 nih.govnih.gov
Primary Anchor Residue (P2) Glutamic Acid (E) nih.gov
Primary Anchor Residue (P9) Leucine (L) nih.gov
Key Differentiating Residue in HLA-B4403 Leucine at position 156 researchgate.net

Immunological Recognition and T Cell Responses to Melanoma Associated Antigen C2 307 315

Isolation and Characterization of Melanoma-Associated Antigen C2 (307-315)-Specific Cytolytic T Lymphocytes (CTLs)

The isolation of Cytolytic T Lymphocytes (CTLs) specific for the Melanoma-Associated Antigen C2 (MAGE-C2) peptide at amino acid positions 307-315, with the sequence SESIKKKVL, has been a significant step in understanding the immune response to melanoma. This nonapeptide is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B*44:03. nih.govucl.ac.be

Initial identification and isolation of CTLs recognizing this specific MAGE-C2 epitope were achieved from a melanoma patient who had been vaccinated with dendritic cells pulsed with a different MAGE antigen (MAGE-A3.A1). nih.gov Tumor-infiltrating lymphocytes (TILs) were obtained from resected cutaneous metastases and stimulated in vitro with autologous tumor cells. This process led to the generation of numerous CTL clones that demonstrated specific lysis of the autologous melanoma cells but did not recognize the vaccine antigen. nih.gov

Further characterization of these CTL clones revealed that their reactivity was directed against a novel antigen encoded by the MAGE-C2 gene. nih.gov The precise epitope was mapped to the 307-315 region of the MAGE-C2 protein. CTL clones, such as the one designated 2.4, were isolated from these stimulated TILs. Additional CTL clones with the same specificity were also isolated from the patient's peripheral blood lymphocytes during the course of vaccination, including clone 6.11.6, which was used in further experiments due to its robust in vitro proliferation. nih.gov

The general methodology for isolating such antigen-specific CTLs involves the following key steps:

Source Material: Obtaining patient samples such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes from surgical resections. nih.govresearchgate.net

In Vitro Stimulation: Co-culturing the lymphocytes with antigen-presenting cells (APCs), such as dendritic cells or autologous tumor cells, that are either pulsed with the synthetic MAGE-C2 (307-315) peptide or endogenously express the MAGE-C2 protein. nih.govunil.ch

Cloning and Expansion: Isolating and expanding individual T-cell clones that show specific reactivity to the target antigen. This is often achieved through limiting dilution assays. nih.gov

Characterization: The specificity of the isolated CTL clones is then confirmed through various assays, including chromium release assays to measure cytotoxicity and cytokine secretion assays (e.g., ELISA for IFN-γ or TNF-α) in response to target cells presenting the MAGE-C2 (307-315) peptide. nih.govresearchgate.net

In a broader context, T-cell receptors (TCRs) specific for various MAGE-C2 epitopes have been isolated from melanoma patients who demonstrated clinical responses after vaccination. These TCRs, when transferred into new T cells, can be used to generate a population of T cells with the desired specificity for therapeutic purposes. nih.govcapes.gov.br

T-Cell Receptor (TCR) Specificity and Avidity for Melanoma-Associated Antigen C2 (307-315)/HLA-B*44:03 Complex

The TCRs of CTL clones isolated from the melanoma patient specifically recognized the MAGE-C2 (307-315) peptide only when presented by the HLA-B44:03 allele. nih.gov This was demonstrated by the fact that the CTLs could recognize and lyse melanoma cell lines that were positive for both MAGE-C2 expression and the HLA-B44:03 allele. However, they failed to recognize cell lines that expressed MAGE-C2 but other HLA-B44 subtypes, such as B44:02 or B44:04, or cell lines that were HLA-B44:03 positive but did not express MAGE-C2. nih.gov This highlights the high degree of specificity of the TCR for the unique conformation of the SESIKKKVL peptide within the binding groove of the HLA-B44:03 molecule.

Functional avidity, which reflects the concentration of peptide required to elicit a half-maximal T-cell response, provides a measure of the sensitivity of the T-cell response. For the CTL clone 2.4, recognition of target cells pulsed with the MAGE-C2 (307-315) peptide was observed at relatively high peptide concentrations. nih.gov Another clone, 6.11.6, isolated from the blood, was shown to recognize the antigen with a similar affinity to clone 2.4. nih.gov While precise kinetic measurements like dissociation rates (koff) were not reported in this initial study, dose-response curves indicate the level of functional avidity. Generally, T-cell responses against self-antigens or tumor-associated antigens (TAAs) are mediated by TCRs with lower affinity/avidity compared to those targeting foreign pathogens. frontiersin.org

ParameterDescriptionFinding for MAGE-C2 (307-315) Specific CTLs
Specificity The ability of the TCR to distinguish the specific pMHC complex from others.Highly specific for the SESIKKKVL peptide presented by HLA-B*44:03. No recognition of the same peptide on other HLA-B44 subtypes. nih.gov
Functional Avidity The concentration of antigen required to induce a half-maximal T-cell response.Recognition required relatively high concentrations of the synthetic peptide, which is typical for anti-tumor T-cell responses. nih.gov

Mechanisms of T-Cell Activation and Effector Functions Induced by Melanoma-Associated Antigen C2 (307-315)

Upon recognition of the MAGE-C2 (307-315)/HLA-B*44:03 complex on the surface of a melanoma cell, specific CTLs become activated and execute their effector functions to eliminate the tumor cell. This activation is initiated by the binding of the TCR to the pMHC complex, a process that is stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC class I molecule. mdpi.com

This initial binding triggers a signaling cascade within the T cell, leading to the activation of various downstream pathways. While the specific signaling pathways activated by the MAGE-C2 (307-315) peptide have not been detailed in isolation, the general mechanisms of CTL activation are well-established and result in two primary effector functions: targeted cytotoxicity and cytokine secretion. ucl.ac.beunil.ch

Cytotoxicity: CTLs specific for MAGE-C2 (307-315) are capable of directly killing melanoma cells that present this antigen. The primary mechanism is the release of cytotoxic granules containing perforin (B1180081) and granzymes at the immunological synapse formed between the CTL and the target cell. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). Studies have demonstrated that CTL clone 6.11.6 could achieve up to 60% specific lysis of MAGE-C2-positive, HLA-B*44:03-positive tumor cells at an effector-to-target ratio of 10:1. nih.gov

Cytokine Secretion: Activated CTLs also secrete a variety of pro-inflammatory cytokines that contribute to the anti-tumor immune response. Key cytokines include:

Interferon-gamma (IFN-γ): IFN-γ has multiple anti-tumor effects, including the upregulation of MHC class I expression on tumor cells, making them more visible to CTLs. It can also inhibit tumor cell proliferation and angiogenesis.

Tumor Necrosis Factor-alpha (TNF-α): TNF-α can directly induce apoptosis in some tumor cells and plays a role in orchestrating the inflammatory response within the tumor microenvironment.

The recognition of target cells by MAGE-C2 (307-315)-specific CTLs is measured by the release of these cytokines. For instance, the recognition of melanoma cell lines by CTL clone 6.11.6 was quantified by measuring TNF-α release. nih.gov Furthermore, studies on other MAGE-C2 specific TCRs have shown that T cells engineered with these receptors produce IFN-γ and TNF-α upon co-culture with MAGE-C2 positive melanoma cells. nih.gov

Interestingly, the antigenicity of MAGE-C2 can be enhanced by treating tumor cells with epigenetic drugs such as azacytidine and valproate. This treatment upregulates the expression of the MAGE-C2 gene, leading to increased presentation of the MAGE-C2 (307-315) peptide and enhanced recognition and killing by specific T cells. nih.govcapes.gov.br

Effector FunctionMechanismObservation with MAGE-C2 (307-315) Specific CTLs
Cytotoxicity Release of perforin and granzymes leading to target cell apoptosis.Specific lysis of MAGE-C2+/HLA-B*44:03+ melanoma cells demonstrated. nih.gov
Cytokine Release Secretion of pro-inflammatory cytokines like IFN-γ and TNF-α.TNF-α release was used as a measure of specific recognition of melanoma cell lines. nih.gov

Characterization of Tumor-Selective T-Cell Responses Mediated by Melanoma-Associated Antigen C2 (307-315)

A critical characteristic of a viable cancer immunotherapy target is its tumor-selective expression, which minimizes the risk of on-target, off-tumor toxicity against healthy tissues. The MAGE-C2 antigen, being a cancer-testis antigen, exhibits a highly tumor-restricted expression pattern. It is expressed in a significant percentage of various tumors, including approximately 40% of melanomas, but is absent in most normal adult tissues, with the exception of male germline cells in the testis, which notably lack MHC class I expression and are therefore invisible to CTLs. nih.goveur.nl

The T-cell response mediated by the MAGE-C2 (307-315) epitope is consequently highly tumor-selective. This selectivity has been experimentally verified. CTL clone 6.11.6, specific for the MAGE-C2 (307-315)/HLA-B44:03 complex, was tested against a panel of melanoma cell lines. The results clearly demonstrated that the CTLs only recognized and produced TNF-α in response to melanoma cells that expressed both the MAGE-C2 gene and the correct HLA-B44:03 allele. nih.gov

Table: Recognition of Melanoma Cell Lines by CTL Clone 6.11.6

Cell LineMAGE-C2 ExpressionHLA-B44 SubtypeRecognition (TNF-α release)
LB2586-MEL.G (Autologous)+B44:03Yes
LB39-MEL.B+B44:03Yes
LB23-MEL.A+B44:03Yes
LB24-MEL+B44:04No
MZ2-MEL.43+B*44:02No
Data sourced from Godelaine et al., 2007. nih.gov

This strict requirement for both the specific peptide and the specific HLA-restricting element ensures that the T-cell response is precisely targeted to the tumor cells. Further studies involving the transfer of MAGE-C2-specific TCRs into T cells have also confirmed this tumor selectivity. When tested against a panel of normal cell types, even after treatment with epigenetic drugs to potentially induce antigen expression, no recognition by the MAGE-C2-directed T cells was observed. nih.govcapes.gov.br This provides strong evidence that targeting the MAGE-C2 (307-315) epitope is a safe and tumor-selective immunotherapeutic strategy.

Role of Melanoma Associated Antigen C2 in Tumor Cell Biology and Pathways Preclinical Context

Modulation of Cell Survival and Apoptosis Pathways by Melanoma-Associated Antigen C2

MAGE-C2 plays a crucial role in promoting the survival of cancer cells by actively suppressing apoptosis, or programmed cell death. Studies have demonstrated that the downregulation of MAGE-C2 in melanoma cell lines, such as A375, leads to a significant increase in apoptosis. nih.gov For instance, cells expressing MAGE-C2 short hairpin RNA (shRNA) showed a 7.58% apoptosis rate compared to only 1.1% in control cells. nih.gov This pro-survival function has been observed both in vitro and in vivo, where tumors with reduced MAGE-C2 expression exhibit increased apoptosis and decreased growth in animal models. nih.govnih.gov

One mechanism by which MAGE-C2 inhibits apoptosis is through its interaction with the tumor suppressor protein p53. MAGE proteins, including MAGE-C2, can form complexes with RING domain proteins like TRIM28 (also known as KAP1), which function as E3 ubiquitin ligases. aacrjournals.orgresearchgate.net This interaction can lead to the ubiquitination and subsequent degradation of p53, a key regulator of apoptosis. plos.orgnih.gov By promoting the turnover of p53, MAGE-C2 effectively dismantles a critical checkpoint in the apoptotic pathway.

Furthermore, MAGE-C2 expression has been linked to the activation of the STAT3 signaling pathway. nih.govnih.gov Activated STAT3 (phosphorylated at Tyrosine 705) is often found at high levels in circulating tumor cells and is associated with increased cell survival and metastasis. nih.gov MAGE-C2 interacts with and stabilizes the active form of STAT3, protecting it from proteasomal degradation and thereby maintaining a pro-survival signaling cascade. nih.gov In suspension-cultured tumor cells, which mimic circulating tumor cells, high levels of MAGE-C2 are essential for preventing apoptotic death by sustaining activated STAT3. nih.gov

Table 1: Impact of MAGE-C2 on Apoptosis in Melanoma Cells

Cell Line Experimental Condition Observation Reference
A375 Melanoma MAGE-C2 shRNA knockdown 7.58% apoptosis vs. 1.1% in control nih.gov
MRA-13 Melanoma MAGE-C2 knockdown in xenografts Increased TUNEL-positive (apoptotic) cells nih.gov
Suspension-Cultured Cells MAGE-C2 depletion Reduced cell viability and proliferation nih.gov

Involvement in DNA Damage Response and Repair Mechanisms

MAGE-C2 is a significant player in the cellular response to DNA damage, enhancing repair mechanisms that allow tumor cells to survive genotoxic stress from chemotherapy or radiation. nih.govresearchgate.net This function is primarily mediated through its interaction with the scaffolding protein KAP1 (KRAB-associated protein 1), also known as TRIM28. nih.govplos.org

Interaction with Scaffolding Proteins, including KAP1

MAGE-C2 directly binds to KAP1. nih.govaacrjournals.org This interaction is crucial for MAGE-C2's ability to influence DNA repair. The binding occurs between the MAGE homology domain of MAGE-C2 and the coiled-coil region of KAP1. aacrjournals.orgplos.orgresearchgate.net This interaction enhances KAP1's binding to chromatin at sites of DNA damage, which is a critical step in orchestrating the repair process. plos.org The formation of the MAGE-C2/KAP1 complex is a key event that underpins the subsequent phosphorylation and regulation of DNA repair pathways. nih.gov

Kinase-Dependent Phosphorylation Events Regulated by Melanoma-Associated Antigen C2

A critical event in the repair of DNA double-strand breaks (DSBs) is the phosphorylation of KAP1 at serine 824 (Ser824) by the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.gov MAGE-C2 expression significantly enhances this phosphorylation event. nih.gov Studies show that MAGE-C2 knockdown reduces ATM-dependent phosphorylation of KAP1-Ser824, while its overexpression increases it. nih.govnih.gov

MAGE-C2 facilitates this by increasing the co-precipitation of KAP1 with the ATM kinase, effectively acting as a scaffold to bring the enzyme and its substrate together. nih.govresearchgate.net This enhanced phosphorylation of KAP1 is necessary for the relaxation of heterochromatin at DNA break sites, allowing access for repair machinery. nih.govnih.gov Consequently, the ectopic expression of MAGE-C2 has been shown to enhance the repair of DSBs. nih.gov The direct binding of MAGE-C2 to KAP1 is essential for this process, as mutant forms of MAGE-C2 that cannot bind KAP1 fail to increase its phosphorylation. nih.gov

Table 2: MAGE-C2's Role in KAP1 Phosphorylation and DNA Repair

Cell Line MAGE-C2 Status Key Finding Reference
A375 Melanoma Knockdown Reduced phosphorylation of KAP1-Ser824 nih.gov
HEK293T Overexpression Induced and enhanced DNA damage-induced phosphorylation of KAP1-Ser824 nih.gov
U-2 OS Overexpression Enhanced repair of induced DNA double-strand breaks nih.gov
A375 Melanoma Knockdown Increased levels of phospho-H2A.X, a marker of DNA damage nih.govresearchgate.net

Regulation of Ubiquitination and Proteasomal Degradation Pathways by Melanoma-Associated Antigen C2

MAGE-C2 is deeply integrated into the ubiquitin-proteasome system, which is responsible for the targeted degradation of proteins. nih.gov By associating with E3 ubiquitin ligases, MAGE-C2 can alter their activity and substrate specificity, thereby controlling the stability of key cellular proteins involved in cancer progression. nih.gov

Interactions with E3 Ubiquitin Ligases, such as TRIM28 and SCF Complexes

MAGE-C2 forms complexes with multiple E3 ubiquitin ligases. Its interaction with TRIM28 (KAP1) is well-documented, where MAGE-C2 can enhance the E3 ligase activity of TRIM28 towards certain substrates like p53. researchgate.netplos.orgnih.gov This interaction is mediated by the MAGE homology domain. researchgate.netfrontiersin.org

Recent findings have also shown that MAGE-C2 interacts with another E3 ligase, MDM2. nih.govfrontiersin.org Interestingly, MAGE-C2 can inhibit the MDM2-mediated ubiquitination of p53 by directly binding to MDM2. nih.gov However, this inhibition is antagonized by TRIM28, which competes with MDM2 for binding to MAGE-C2, creating a complex regulatory network that fine-tunes p53 stability. nih.govfrontiersin.orgcapes.gov.br

Furthermore, MAGE-C2 has been identified as a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. nih.gov It achieves this by directly binding to the RING domain protein Rbx1, a core component of the SCF complex. nih.gov

Modulation of Substrate Specificity and Ligase Activity

The interaction of MAGE-C2 with E3 ligases allows it to modulate their activity in a substrate-specific manner. For instance, while MAGE-C2 enhances the TRIM28-mediated ubiquitination and degradation of p53, it has the opposite effect on the SCF complex's activity towards cyclin E. plos.orgnih.gov

By binding to the SCF complex, MAGE-C2 inhibits its E3 ligase activity, leading to the stabilization and accumulation of cyclin E. nih.govnih.gov Cyclin E is a critical regulator of the G1-S phase transition in the cell cycle, and its accumulation promotes cell proliferation. nih.gov Knockdown of MAGE-C2 increases the turnover of cyclin E, highlighting MAGE-C2's role in promoting cell cycle progression through this mechanism. nih.gov This demonstrates that MAGE-C2 can act as a molecular switch, either promoting or inhibiting ubiquitination depending on the specific E3 ligase complex and substrate involved. nih.govnih.gov This dual regulatory capacity underscores its potent role in re-wiring cellular pathways to favor tumor growth and survival.

Influence on Cellular Metabolism and Stress Adaptation Pathways

Melanoma-associated antigen C2 (MAGE-C2) plays a significant role in the ability of tumor cells to adapt to and survive under cellular stress, thereby promoting tumor progression. nih.gov Preclinical research has identified several key pathways through which MAGE-C2 exerts its influence, primarily centered on DNA damage response and resistance to apoptosis.

A critical function of MAGE-C2 in stress adaptation involves its role in the DNA damage repair (DDR) pathway. MAGE-C2 directly interacts with the scaffolding protein KRAB-associated protein 1 (KAP1), also known as tripartite motif-containing protein 28 (TRIM28). nih.govnih.gov This interaction is crucial for the phosphorylation of KAP1 at serine 824, a key event mediated by the ataxia-telangiectasia mutated (ATM) kinase following DNA double-strand breaks (DSBs). nih.gov Ectopic expression of MAGE-C2 has been shown to enhance the repair of DSBs. nih.gov Conversely, the knockdown of MAGE-C2 in melanoma cells reduces ATM kinase-dependent phosphorylation of KAP1, impairing the DNA repair process. nih.gov By facilitating KAP1 phosphorylation, MAGE-C2 promotes the relaxation of heterochromatin, which is necessary for DNA repair and continued cellular proliferation, suggesting a mechanism by which MAGE-C2 helps cancer cells withstand DNA-damaging agents and genomic instability. nih.gov

MAGE-C2 also confers a significant survival advantage by protecting tumor cells from apoptosis (programmed cell death). This is particularly evident in models of circulating tumor cells (CTCs), where cancer cells are detached from the extracellular matrix and under significant stress. nih.govnih.gov High expression of MAGE-C2 is crucial for the survival of these suspension-cultured cells. nih.govnih.gov The primary mechanism for this anti-apoptotic function is the maintenance of activated Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov MAGE-C2 interacts with STAT3, inhibiting its poly-ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This leads to a stabilized accumulation of phosphorylated, active STAT3, which in turn upregulates downstream survival genes, preventing apoptosis. nih.govnih.gov

The influence of MAGE-C2 extends to the regulation of the master tumor suppressor protein, p53. The role of MAGE-C2 in this context is complex, as it appears to have dual functions depending on its binding partners. frontiersin.org Research indicates that MAGE-C2 can directly interact with MDM2, a primary E3 ubiquitin ligase for p53, and inhibit its activity. frontiersin.org This action would lead to an accumulation of p53 and a subsequent suppression of cell proliferation. frontiersin.org However, this inhibitory effect is directly antagonized by KAP1/TRIM28. frontiersin.org When present, KAP1/TRIM28 competes with MAGE-C2 for binding to MDM2, thereby liberating MDM2 to promote p53 ubiquitination and degradation, which ultimately accelerates cell proliferation. frontiersin.org This suggests that the effect of MAGE-C2 on the p53 stress response pathway is highly context-dependent on the cellular levels of KAP1/TRIM28. frontiersin.org

Impact on Cell Motility and Invasiveness, including Epithelial-Mesenchymal Transition (EMT)

MAGE-C2 is a potent driver of tumor cell motility and invasion, key processes in the metastatic cascade. nih.gov Its expression is strongly associated with a more aggressive and metastatic tumor phenotype in various cancers. nih.govnih.gov One of the direct mechanisms by which MAGE-C2 promotes invasion is by inducing a shift in cell movement from a mesenchymal to a rounded, amoeboid-like form of motility. nih.gov This mode of movement is highly efficient in dense tissue environments and is associated with increased metastatic potential. nih.gov This pro-metastatic effect is mediated by the hyperactivation of STAT3 signaling; MAGE-C2 sustains high levels of active, phosphorylated STAT3 in the nucleus, which drives the transcriptional programs necessary for this invasive phenotype. nih.gov

A fundamental process underlying the acquisition of migratory and invasive capabilities is the Epithelial-Mesenchymal Transition (EMT). EMT is a biological program where epithelial cells, which are typically stationary and interconnected, undergo molecular changes to assume a mesenchymal phenotype characterized by increased motility, invasiveness, and resistance to apoptosis. nih.govnih.gov MAGE-C2 has been identified as a direct inducer of EMT. nih.gov In preclinical breast cancer models, the overexpression of MAGE-C2 was sufficient to trigger a complete EMT program. nih.gov This transition was characterized by significant changes in the expression of hallmark EMT protein markers.

The table below summarizes the research findings on the effect of MAGE-C2 overexpression on key EMT markers in breast cancer cells. nih.gov

Marker TypeProteinChange upon MAGE-C2 OverexpressionCellular Function
Epithelial E-cadherinDown-regulatedForms adherens junctions, maintains cell-cell adhesion
Epithelial CytokeratinDown-regulatedForms intermediate filaments, maintains epithelial cell structure
Mesenchymal Vimentin (B1176767)Up-regulatedIntermediate filament protein, associated with cell motility
Mesenchymal FibronectinUp-regulatedExtracellular matrix protein involved in cell migration

This interactive table is based on data from studies on MAGEC2's role in inducing EMT in breast cancer cells. nih.gov

This MAGE-C2-induced "cadherin switch," marked by the loss of E-cadherin, is a critical event in EMT that dismantles cell-cell junctions and promotes the dissemination of tumor cells from the primary site. nih.govplos.org The concurrent upregulation of mesenchymal proteins like vimentin and fibronectin reorganizes the cytoskeleton and enhances interactions with the extracellular matrix, facilitating migration and invasion. nih.gov By driving the EMT program, MAGE-C2 contributes significantly to the initiation of cancer invasion and metastasis. nih.gov While first detailed in breast cancer, the role of MAGE family proteins in promoting EMT and metastasis has also been observed in other cancers, such as non-small cell lung cancer, suggesting a potentially conserved oncogenic function. nih.gov

Compound and Protein Reference Table

NameClass/Type
Melanoma-associated antigen C2 (MAGE-C2)Cancer-Testis Antigen, Protein
Ataxia-telangiectasia mutated (ATM) kinaseSerine/threonine protein kinase
CytokeratinIntermediate filament protein
E-cadherinCell adhesion molecule
FibronectinExtracellular matrix glycoprotein
KRAB-associated protein 1 (KAP1)Scaffolding protein, E3 ubiquitin ligase corepressor
MDM2E3 ubiquitin ligase
p53Tumor suppressor protein
Signal Transducer and Activator of Transcription 3 (STAT3)Transcription factor
Tripartite motif-containing protein 28 (TRIM28)Protein (alternative name for KAP1)
VimentinIntermediate filament protein

Preclinical Models and Methodologies for Studying Melanoma Associated Antigen C2 307 315

In Vitro Cell Culture Models for Antigen Processing and Recognition Studies

In vitro models are indispensable for controlled investigations into the molecular and cellular interactions involving MAGEC2. These systems allow for detailed analysis of antigen processing pathways and the recognition of MAGEC2-derived epitopes by immune cells.

Utilization of Melanoma Cell Lines

Melanoma cell lines that endogenously express MAGEC2 are primary tools for in vitro research. These lines provide a biologically relevant context to study how the full-length protein is processed into peptide epitopes, such as the (307-315) fragment, and presented by Human Leukocyte Antigen (HLA) molecules on the tumor cell surface.

Researchers utilize a variety of established melanoma cell lines. For instance, the A375 and Hs 695 T human melanoma cell lines are known to endogenously express both MAGEC2 and interacting proteins, making them suitable for studying the regulation and function of the antigen. researchgate.net Studies have also employed low-passage cultures from human metastatic melanomas (MRA cells) and other lines like SK-MEL-5 and SK-MEL-28 to investigate the role of MAGEC2 in tumor progression. nih.govcellmolbiol.org Downregulation of MAGEC2 in A375 cells has been shown to result in increased apoptosis, confirming the antigen's role in promoting the survival of melanoma cells. nih.gov Functionally, the expression of MAGEC2 in melanoma cell lines has been observed to induce a rounded morphology and amoeboid-like movement, which are associated with increased metastatic potential. nih.govnih.gov

To study T-cell recognition of specific MAGEC2 epitopes, cell lines are often selected based on their expression of both the antigen and the relevant HLA allele. For example, cancer cell lines such as FTC133, A101D, and SKLMS1, which express both MAGEC2 and HLA-B*07:02, have been used to confirm the reactivity of T-cell receptors (TCRs) engineered to recognize a novel MAGEC2 epitope. tscan.com This approach is critical for validating the specificity of potential T-cell-based immunotherapies.

Table 1: Examples of Melanoma Cell Lines Used in MAGEC2 Research

Cell LineOriginKey Research ApplicationReference
A375 Human MelanomaStudying endogenous MAGEC2 interaction and function; Xenograft models. researchgate.netnih.gov
Hs 695 T Human MelanomaInvestigating endogenous MAGEC2 protein interactions. researchgate.net
MRA cells Human Metastatic MelanomaStudying effects of MAGEC2 downregulation on tumor growth in xenografts. nih.gov
SK-MEL-5 Human MelanomaInvestigating cellular mechanisms of MAGEC2 in melanoma progression. cellmolbiol.org
SK-MEL-28 Human MelanomaInvestigating cellular mechanisms of MAGEC2 in melanoma progression. cellmolbiol.org
FTC133, A101D, SKLMS1 Cancer Cell LinesTesting reactivity of MAGEC2-specific T-cell receptors in an HLA-B*07:02 context. tscan.com

Application of Adapted Suspension Cell Models

Beyond traditional adherent cell cultures, adapted suspension cell models offer a unique platform for studying cancer cells that mimic circulating tumor cells (CTCs). nih.gov CTCs are critical in the metastatic cascade, and understanding their survival mechanisms is a key area of cancer research.

One such model involves the use of adapted suspension cells (ASCs), which are cultured to survive and proliferate without adhesion. nih.gov In a study using ASCs derived from the MDA-MB-468 cell line, researchers found that MAGEC2 was highly expressed compared to their adherent counterparts. nih.gov This increased expression was shown to be crucial for the survival of ASCs, affording them resistance to apoptotic death by maintaining the activation of the STAT3 signaling pathway. nih.govnih.gov When MAGEC2 expression was inhibited in these suspension cells, a significant decrease in cell proliferation and an increase in apoptosis were observed. nih.gov These findings highlight the importance of MAGEC2 for tumor cell survival in the challenging conditions of the bloodstream and position ASCs as a valuable in vitro system for investigating the specific role of this antigen in metastasis. nih.gov

In Vivo Animal Models for Investigating Tumorigenicity and Immune Response

To translate in vitro findings into a more complex biological system, in vivo animal models are essential. These models allow for the investigation of tumorigenicity, metastatic potential, and the dynamic interplay between the tumor and the host immune system.

Xenograft Models in Immunodeficient Mice

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. mdpi.com Various strains of mice with differing degrees of immunodeficiency, such as athymic nude, Severe Combined Immunodeficiency (SCID), and NOD-scid IL2Rγ-null (NSG) mice, are utilized to prevent the rejection of human cells. nih.govyoutube.comyoutube.commst.edu

In the context of MAGEC2 research, xenograft models have been instrumental in confirming the antigen's role in promoting tumor growth in vivo. For example, when A375 melanoma cells with downregulated MAGEC2 expression were injected into athymic nude mice, the resulting tumor xenografts exhibited significantly stunted growth and increased levels of apoptosis compared to control tumors with normal MAGEC2 expression. nih.gov Similarly, studies using xenograft models of other cancers have shown that reducing the expression of MAGE family antigens can inhibit tumor growth. cellmolbiol.orgwindows.net

These models are also used to study metastasis. For instance, when MDA-MB-468 cells were injected into immunodeficient mice, the secondary tumors that formed showed significantly increased MAGEC2 expression, correlating the antigen with metastatic progression. nih.gov The choice of mouse strain is critical, as the level of residual innate immunity can impact tumor engraftment and growth. mst.edu The absolute NK cell deficiency in NSG mice, for example, makes them excellent recipients for studying human malignancies like melanoma. mst.edu

Table 2: Immunodeficient Mouse Models in MAGEC2-Related Cancer Research

Mouse ModelKey Immunodeficiency Feature(s)Research ApplicationReference
Athymic Nude Lacks T-cellsGrowth of melanoma xenografts to study MAGEC2 function. nih.gov
BALB/c Nude Lacks T-cellsFormation of xenograft tumors to test effects of MAGE antigen knockdown. cellmolbiol.orgwindows.net
Immunodeficient Mice General term for mice lacking adaptive immunityGeneration of xenograft models for studying metastasis. nih.gov
NSG (NOD-scid IL2Rγ-null) Lacks T-cells, B-cells, and NK cells; Defective cytokine signaling.Considered an optimal host for human tumor xenografts due to severe immunocompromise. youtube.commst.edu

Advanced Immunological Techniques for T-Cell Analysis

Evaluating the immune response to antigens like MAGEC2 (307-315) requires sophisticated techniques capable of detecting and characterizing rare, antigen-specific T-cells.

Peptide-MHC Multimer Staining and Flow Cytometry

The gold standard for identifying and quantifying antigen-specific T-cells is the use of peptide-Major Histocompatibility Complex (pMHC) multimers in conjunction with flow cytometry. frontiersin.orgnih.govnih.gov This technology utilizes recombinant MHC molecules, loaded with a specific peptide of interest—such as MAGEC2 (307-315)—and multimerized to increase the avidity of their interaction with the corresponding T-cell receptor (TCR). nih.govyoutube.com These multimer reagents are labeled with a fluorochrome, allowing for the direct visualization and counting of specific T-cells within a larger population. koreamed.org

The process involves incubating a cell sample (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes) with the pMHC multimer. youtube.com T-cells bearing TCRs that recognize the specific pMHC complex will be stained. koreamed.org Subsequent staining with fluorescently-labeled antibodies against cell surface markers (like CD8 and CD4) allows for the identification of the T-cell subset. The cells are then analyzed using a flow cytometer, which can distinguish individual cells based on their fluorescence. koreamed.orgyoutube.com

This technique is not only quantitative but also allows for the characterization and isolation of these specific T-cells for further functional analysis. nih.gov For instance, once identified, the functionality of MAGEC2-reactive T-cells can be assessed through flow cytometry-based assays that measure degranulation (via CD107a expression), expression of activation markers (like CD137), and intracellular production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) following stimulation with the target antigen. tscan.commiltenyibiotec.comyoutube.com Given that T-cells targeting self-antigens in cancer often have lower affinity TCRs, optimized staining protocols and higher-order multimers (like dextramers) have been developed to enhance detection sensitivity. frontiersin.orgnih.gov

T-Cell Gene Engineering and TCR Transduction for Research Purposes

The study of T-cell responses against specific tumor antigens, such as Melanoma-associated antigen C2 (MAGEC2), is greatly facilitated by genetic engineering techniques. A primary approach involves the transfer of T-cell receptor (TCR) genes into T lymphocytes, redirecting their specificity towards a defined tumor epitope. researchgate.netd-nb.info This methodology is crucial for creating large populations of tumor-specific T-cells for research, overcoming the challenge that such cells may not preexist in sufficient numbers in a patient or may be difficult to isolate and expand. researchgate.net

The process begins with the identification and isolation of TCRs that recognize the MAGEC2 (307-315) peptide presented by a specific Human Leukocyte Antigen (HLA) molecule. nih.gov For instance, researchers have isolated TCRs from melanoma patients who exhibited clinical responses following vaccination, indicating the presence of effective, non-self-reactive TCRs against MAGEC2 epitopes. nih.gov Once identified, the genes encoding the alpha and beta chains of the desired TCR are sequenced and cloned into a transfer vector, typically a retroviral or lentiviral vector. researchgate.netnih.gov These viral vectors are efficient at transducing actively dividing cells, such as proliferating T-cells. researchgate.net

Peripheral blood mononuclear cells (PBMCs) are collected and the T-cells within them are activated and expanded ex vivo. These activated T-cells are then transduced with the viral vector carrying the MAGEC2-specific TCR genes. clinicaltrials.gov To enhance the expression and function of the transgenic TCR and to improve safety, several engineering strategies can be employed. These include codon optimization of the TCR sequence and the incorporation of modifications like cysteine residues in the constant domains to promote preferential pairing of the transgenic alpha and beta chains, thereby reducing mispairing with endogenous TCR chains. nih.govnih.gov Silencing of endogenous TCRs using small interfering RNA (siRNA) is another strategy to increase the surface expression of the introduced tumor-specific TCR. nih.gov

The resulting engineered T-cells, now expressing the MAGEC2-specific TCR, serve as powerful research tools. They can be used in a variety of in vitro assays to study the mechanisms of tumor cell recognition and killing, to evaluate the efficacy of different therapeutic strategies, and to investigate the impact of the tumor microenvironment on T-cell function. mdpi.com This approach allows for a reproducible and highly specific method to generate anti-melanoma reactivity for both preclinical research and the development of potent clinical immunotherapeutic strategies. researchgate.netmdpi.com

IFN-γ Elispot and Other Cytokine Release Assays

Cytokine release assays (CRAs) are fundamental tools for quantifying the functional response of T-cells following antigen recognition. nih.gov Among these, the Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to measure the frequency of cytokine-secreting cells at the single-cell level. nih.govfrontiersin.org In the context of MAGEC2 (307-315) research, the Interferon-gamma (IFN-γ) ELISpot assay is particularly crucial for detecting and quantifying antigen-specific CD8+ T-cell responses, as IFN-γ is a key cytokine produced by activated cytotoxic T lymphocytes (CTLs). nih.gov

The IFN-γ ELISpot assay involves culturing immune cells, such as PBMCs, on a plate surface coated with a high-affinity monoclonal antibody specific for IFN-γ. nih.govnih.gov When T-cells within the PBMC population recognize the MAGEC2 (307-315) peptide presented by antigen-presenting cells (APCs), they become activated and secrete IFN-γ. nih.gov This secreted cytokine is immediately captured by the antibody on the plate surface in the vicinity of the secreting cell. nih.govbiorxiv.org After an incubation period, the cells are washed away, and a second, biotinylated antibody that recognizes a different epitope of IFN-γ is added. nih.gov This detection antibody is then visualized by adding an enzyme conjugate (like alkaline phosphatase) and a substrate that precipitates to form a visible spot. mabtech.comresearchgate.net Each spot on the membrane represents a single IFN-γ-secreting cell, allowing for precise quantification of the antigen-specific T-cell response. frontiersin.orgresearchgate.net

Other cytokine release assays measure the concentration of soluble cytokines in the culture supernatant. These can be performed using various formats, including the Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. nih.goveuropa.eu In these assays, T-cells are co-cultured with target cells expressing the MAGEC2 antigen. After incubation, the supernatant is collected and analyzed for a panel of cytokines, which may include not only IFN-γ but also Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-2, IL-6). europa.eucreative-diagnostics.com These assays provide a broader picture of the type and magnitude of the immune response, helping to characterize the T-cell phenotype (e.g., Th1, Th2) and to assess potential safety risks like cytokine release syndrome (CRS). nih.govcreative-diagnostics.com

Table 1: Comparison of Cytokine Release Assay Formats

FeatureIFN-γ ELISpot AssaySoluble Cytokine Assays (e.g., ELISA, Multiplex)
Principle Measures frequency of cytokine-secreting cellsMeasures concentration of secreted cytokines in supernatant
Output Number of spots (each represents one cell)Cytokine concentration (e.g., pg/mL)
Sensitivity Very high; detects response at the single-cell level nih.govVaries by platform; generally less sensitive than ELISpot for frequency
Information Provided Quantifies the number of responding cellsQuantifies the amount of cytokine produced per culture
Primary Application Enumeration of antigen-specific T-cells mabtech.comOverall magnitude of cytokine response, safety assessment nih.gov
Example Cytokines Primarily IFN-γ; kits available for other cytokines nih.govIFN-γ, TNF-α, IL-2, IL-6, IL-10, etc. europa.eu

Molecular and Biochemical Analyses

Gene Expression Quantification through qPCR and RT-PCR

The analysis of Melanoma-associated antigen C2 (MAGEC2) gene expression is a critical step in identifying tumors that could be targeted by therapies directed at this antigen. Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative version (RT-qPCR or qPCR) are the most widely used techniques for this purpose due to their high sensitivity, specificity, and throughput. mdpi.comyoutube.com

The workflow begins with the isolation of total RNA from tumor tissues or cell lines. nih.gov To ensure the accuracy of the results, it is essential that the RNA is of high purity and integrity, and any contaminating genomic DNA is removed, often by treatment with DNase I. youtube.com The extracted RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. youtube.com This cDNA serves as the template for the subsequent PCR amplification. youtube.com

In a standard RT-PCR assay, specific primers designed to amplify a unique region of the MAGEC2 gene are used. The resulting PCR products are then visualized on an agarose (B213101) gel to provide a qualitative assessment (presence or absence) of MAGEC2 mRNA expression. mdpi.com For quantitative analysis, RT-qPCR is employed. This method monitors the amplification of the target DNA in real-time using fluorescent dyes (like SYBR Green) or sequence-specific fluorescent probes. nih.gov The cycle at which the fluorescence signal crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA in the sample. youtube.com By normalizing the expression of MAGEC2 to one or more stably expressed reference genes (housekeeping genes), researchers can accurately quantify its relative expression levels across different samples. mdpi.com

Studies have used RT-qPCR and RT-PCR to demonstrate that MAGEC2 is highly expressed in various malignancies while being absent in most normal tissues. nih.govnih.gov For example, high expression of MAGEC2 mRNA has been detected in triple-negative breast cancer (TNBC), colon cancer, and hepatocellular carcinoma when compared to adjacent non-cancerous tissues. nih.govnih.govmdpi.com This differential expression profile confirms its status as a cancer-testis antigen and validates its potential as a biomarker and therapeutic target.

Table 2: Research Findings on MAGEC2 Gene Expression

Cancer TypeMethodKey FindingReference
Triple-Negative Breast Cancer (TNBC)RT-PCR, qPCRMAGEC2 mRNA was detected at a significantly higher level in TNBC tissues compared with adjacent tissues. nih.gov
Colon CancerRT-PCR, qRT-PCRMAGEC2 was significantly more highly expressed in colon cancer tissues compared to normal colon tissues. nih.gov
Breast Cancer (Suspension Cells)qPCR, RT-PCRMAGEC2 was highly expressed in adapted suspension cells (ASCs), a model for circulating tumor cells, compared with adherent cells. nih.gov
Hepatocellular Carcinoma (HCC)RT-PCRExpression of MAGEC2 was frequently observed in HCC tissues. nih.gov

Protein Expression and Interaction Analysis by Immunoblotting and Immunohistochemistry

Analyzing the expression and localization of the MAGEC2 protein in tumor cells and tissues is essential for validating it as a therapeutic target. Immunoblotting (Western blotting) and Immunohistochemistry (IHC) are the two principal techniques used for this purpose. proteinatlas.org

Immunoblotting (Western Blotting) is a laboratory method used to detect specific protein molecules from a mixture of proteins. nih.gov The process involves preparing protein lysates from tumor cells or tissues, separating the proteins by size using gel electrophoresis, and then transferring them to a solid support membrane. This membrane is then incubated with a primary antibody that specifically binds to the MAGEC2 protein. A secondary antibody, which is conjugated to an enzyme, is then used to bind to the primary antibody. The addition of a substrate results in a detectable signal (e.g., chemiluminescence), revealing a band at the molecular weight corresponding to MAGEC2. This technique allows for the quantification of MAGEC2 protein levels in different samples. nih.gov Studies have used immunoblotting to confirm the high expression of MAGEC2 protein in various cancer cell lines and tissues, such as triple-negative breast cancer and melanoma cells, corroborating the findings from gene expression analyses. nih.govnih.gov

Immunohistochemistry (IHC) allows for the visualization of protein expression within the context of tissue architecture. biosb.com This technique is performed on thin sections of tumor tissue that are incubated with a primary antibody against MAGEC2. mdpi.com Similar to immunoblotting, a detection system involving a secondary antibody and a chromogenic substrate is used to generate a colored precipitate at the site of the antigen-antibody reaction. nih.gov Under a microscope, researchers can observe the presence, intensity, and subcellular localization of the MAGEC2 protein. IHC studies have shown that MAGEC2 protein is often located in the nucleus and cytoplasm of tumor cells. nih.govbiosb.com This method has been instrumental in demonstrating high MAGEC2 expression in a significant percentage of tumors like hepatocellular carcinoma and triple-negative breast cancer, while showing minimal to no expression in surrounding normal tissue. nih.govmdpi.com

Furthermore, techniques like co-immunoprecipitation, often followed by immunoblotting, are used to study protein-protein interactions. For instance, co-immunoprecipitation experiments have demonstrated that endogenous MAGEC2 interacts with the TRIM28 protein in melanoma cells, providing insights into its regulatory pathways. nih.gov

Table 3: Research Findings on MAGEC2 Protein Expression and Localization

Cancer TypeMethodKey FindingReference
Triple-Negative Breast Cancer (TNBC)Western Blot, IHCProtein content of MAGEC2 was significantly higher in TNBC tissues than adjacent tissues. Protein particles were mainly in the nucleus and cytoplasm. nih.gov
Hepatocellular Carcinoma (HCC)IHCMAGEC2 expression was associated with a higher number of nodules, elevated AFP levels, and the presence of cirrhosis. mdpi.com
MelanomaCo-immunoprecipitation, Western BlotEndogenous MAGEC2 interacts with TRIM28 in melanoma cells. nih.gov
Various Cancers (e.g., Breast, Lung)IHCMAGEC2 expression is associated with hallmarks of aggressive cancers and has a distinct nuclear staining pattern. biosb.com

Mass Spectrometry-Based Characterization of Processed Peptides

The identification of naturally processed and presented T-cell epitopes from tumor antigens is a critical step in the development of targeted immunotherapies. Mass spectrometry (MS) has become an indispensable tool for the direct characterization of peptides, such as MAGEC2 (307-315), that are eluted from Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells. nih.gov This "reverse immunology" approach provides direct evidence that a specific peptide is being naturally processed and presented, making it a valid target for T-cell recognition. nih.gov

The process begins with the large-scale culture of tumor cells that express the MAGEC2 antigen. The MHC class I molecules are then isolated from the cell lysates using affinity chromatography with antibodies specific for a particular HLA allele. The peptides bound to these MHC molecules are subsequently eluted, typically using a mild acid treatment. This complex mixture of thousands of different peptides is then fractionated, most commonly by reverse-phase high-performance liquid chromatography (rp-HPLC). nih.gov

The fractionated peptides are then analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized and their mass-to-charge ratio (m/z) is measured. Individual peptide ions are then selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. The resulting fragmentation spectrum provides sequence information that can be used to identify the peptide by searching against a protein sequence database. nih.gov This methodology has been successfully used to identify naturally processed peptides from other MAGE family members, such as a MAGE-3 epitope isolated from a hepatocellular carcinoma patient, confirming its presentation in vivo. nih.gov

While a direct MS-based identification of the specific MAGEC2 (307-315) peptide from primary tumors is a complex undertaking, the methodology is well-established. The identification of the nonapeptide SESIKKKVL (307-315) was achieved by testing synthetic peptides based on HLA binding motifs within a relevant protein region for recognition by a specific CTL clone. nih.gov The definitive proof of natural processing would come from isolating this exact peptide from HLA molecules on tumor cells using MS, which would provide the strongest possible rationale for its use in cancer vaccines or TCR-based therapies.

Computational and In Silico Approaches for Epitope Prediction and Immunoinformatics

In the field of cancer immunology, computational and in silico methods are vital for the rational design of epitope-based vaccines and immunotherapies. These approaches use bioinformatics tools and algorithms to predict and analyze potential T-cell epitopes from tumor antigen sequences, such as MAGEC2, before undertaking expensive and time-consuming laboratory experiments. nih.gov

The process of in silico epitope prediction typically begins with the full-length protein sequence of the target antigen, in this case, MAGEC2. nih.gov Various web-based servers and software tools are then used to identify short peptide sequences (epitopes) that are likely to bind to specific MHC class I or class II molecules. These prediction algorithms are often based on methods like artificial neural networks (ANNs) or support vector machines (SVMs), which have been trained on large datasets of experimentally verified binding peptides. nih.gov The algorithms score potential peptides based on their predicted binding affinity to different HLA alleles, which are highly polymorphic in the human population. frontiersin.org

Beyond MHC binding, immunoinformatics tools can predict other crucial features of an epitope's immunogenicity. These include:

Antigen Processing: Prediction of proteasomal cleavage sites to determine if the peptide is likely to be generated by the cell's antigen processing machinery. nih.gov

TAP Transport: Analysis of the peptide's affinity for the Transporter associated with Antigen Processing (TAP), which transports peptides into the endoplasmic reticulum for loading onto MHC class I molecules.

TCR Recognition: Modeling the interaction between the peptide-MHC (pMHC) complex and the T-cell receptor to predict the likelihood of T-cell activation. nih.gov

Population Coverage: Calculating the percentage of the human population that expresses the HLA alleles to which the predicted epitopes bind, ensuring the potential vaccine has broad applicability.

Once potential epitopes like MAGEC2 (307-315) are identified, further in silico analyses can be performed to refine the selection. This includes assessing the antigenicity (the ability to provoke an immune response), allergenicity, and potential toxicity of the peptide. nih.gov Advanced techniques like molecular dynamics (MD) simulations can be used to model the stability of the pMHC complex, providing further insight into its potential to stimulate an effective immune response. nih.gov These computational approaches significantly accelerate the discovery and optimization of novel tumor antigens for cancer immunotherapy. biorxiv.orgnih.gov

Table 4: Common In Silico Tools and Their Applications in Epitope Prediction

Tool/Server CategoryApplicationExample
MHC Binding Prediction Predicts the binding affinity of peptides to specific HLA alleles.NetMHCpan, IEDB Analysis Resource
Antigenicity Prediction Estimates the probability that a peptide will be immunogenic.VaxiJen nih.gov
Proteasomal Cleavage Predicts cleavage sites by the proteasome.NetChop
Molecular Docking/Dynamics Simulates the interaction between the peptide-MHC complex and a TCR.Autodock, GROMACS
Structural Analysis Predicts the secondary and tertiary structure of a vaccine construct.SOPMA nih.gov

Compound and Gene Name Reference Table

NameType
Melanoma-associated antigen C2 (MAGEC2)Gene/Protein
TRIM28Gene/Protein
IFN-γ (Interferon-gamma)Protein (Cytokine)
TNF-α (Tumor Necrosis Factor-alpha)Protein (Cytokine)
Interleukin-2 (IL-2)Protein (Cytokine)
Interleukin-6 (IL-6)Protein (Cytokine)
Interleukin-10 (IL-10)Protein (Cytokine)
SYBR GreenChemical (Fluorescent Dye)
AldesleukinDrug (Recombinant IL-2)
CyclophosphamideDrug (Chemotherapy)
FludarabineDrug (Chemotherapy)
AzacytidineDrug (Epigenetic)
ValproateDrug (Epigenetic)
MAGE-A3Gene/Protein
MAGE-3Gene/Protein
SESIKKKVLPeptide Sequence

Targeting Melanoma Associated Antigen C2 307 315 in Preclinical Immunological Intervention Research

Development of Peptide-Based Antigenic Constructs for Research Applications

The identification of specific tumor-associated antigens (TAAs) is the foundational step for developing targeted immunotherapies. For MAGEC2, research has focused on identifying immunogenic peptides that can be presented by Major Histocompatibility Complex (MHC) molecules to elicit a T-cell response. One such peptide is the MAGE-C2 (307-315) epitope. The development of antigenic constructs based on this peptide is a key area of preclinical research.

Synthetic peptide-based vaccines offer several advantages, including ease of manufacturing and a favorable safety profile. mdpi.com Research constructs often utilize synthetic long peptides (SLPs), which are typically 25-35 amino acids long. oxfordvacmedix.com These longer peptides require processing by antigen-presenting cells (APCs), such as dendritic cells, which helps ensure a robust and comprehensive T-cell activation involving both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. oxfordvacmedix.com

To enhance the immunogenicity of these peptide constructs, they are often combined with adjuvants or formulated into advanced delivery systems. For instance, researchers have designed self-assembling nanoparticles by conjugating MAGE family peptides with Toll-like receptor 2 (TLR2) agonists. nih.gov These nanoparticle vaccines have demonstrated improved lymph node targeting and plasma stability, leading to more potent activation of dendritic cells and subsequent CD8+ T-cell responses in preclinical models. nih.gov The specific peptide sequence SESIKKKVL, corresponding to MAGE-C2 (307-315), has been identified as being presented by the HLA-B*4403 allele and recognized by cytolytic T lymphocytes (CTLs). nih.gov

Table 1: Identified MAGE-C2 Antigenic Peptides in Preclinical Research

Peptide Sequence Amino Acid Position Presenting HLA Allele Reference
SESIKKKVL 307-315 HLA-B*4403 nih.gov
ALKDVEERV 336-344 HLA-A2 researchgate.net
LLFGLALIEV Not Specified HLA-A2 nih.gov

This table provides examples of identified MAGE-C2 peptides used in immunological research. The focus of this article remains on the 307-315 epitope.

Preclinical Development of T-Cell Receptor (TCR) Gene Therapy Approaches

Adoptive cell therapy (ACT) using T cells genetically engineered to express a tumor-specific T-cell receptor (TCR) is a powerful strategy being explored for solid tumors. nih.govnih.gov Unlike chimeric antigen receptor (CAR) T-cell therapy, which recognizes surface antigens, TCR-T cells can target intracellular proteins like MAGEC2 that are processed and presented by HLA molecules. nih.govbiomolther.org

The preclinical development pipeline for MAGEC2-targeted TCR gene therapy involves several critical steps: nih.govmdpi.com

Isolation of High-Affinity TCRs: Potent TCRs specific for MAGEC2 epitopes are isolated from melanoma patients who have shown clinical responses following vaccination or from healthy donors. researchgate.netnih.gov Utilizing an allogeneic HLA repertoire can help identify high-affinity TCRs that might otherwise be eliminated by thymic selection (self-tolerance). nih.gov

TCR Gene Cloning and Transfer: The genes encoding the alpha and beta chains of the identified TCRs are cloned into viral vectors (e.g., lentivirus or retrovirus) or non-viral systems. researchgate.netbiomolther.org These vectors are then used to transfer the TCR genes into T cells collected from the patient (autologous) or a donor (allogeneic).

In Vitro Functional Validation: The engineered TCR-T cells are tested extensively in the laboratory. Co-culture assays are performed where TCR-T cells are mixed with tumor cell lines expressing both the target MAGEC2 antigen and the appropriate HLA allele. researchgate.nettscan.com Researchers measure specific functions such as cytokine release (e.g., IFN-γ, TNF-α), T-cell proliferation, and cytotoxicity (killing of tumor cells). researchgate.nettscan.com For example, a TCR specific for a novel B*07:02-restricted MAGEC2 epitope demonstrated dose-dependent activity and specific killing of MAGEC2-expressing cancer cell lines. tscan.com

In Vivo Preclinical Models: The therapeutic efficacy and potential toxicities of the MAGEC2-specific TCR-T cells are evaluated in animal models, often immunodeficient mice engrafted with human tumors. researchgate.netnih.gov Studies have shown that TCR-T cells targeting MAGE antigens can lead to near-complete tumor eradication in vivo, demonstrating significant promise for clinical translation. nih.gov

Table 2: Summary of Key Findings in Preclinical MAGEC2 TCR-T Cell Development

TCR Specificity Key In Vitro Findings Key In Vivo Findings Reference
MAGE-C2/HLA-A2 TCR-transduced T cells produced IFN-γ and TNF-α and lysed melanoma cells expressing the target. Not specified in this study, but intended for a phase I clinical trial. researchgate.net
MAGE-C2 (novel B*07:02 epitope) TCR demonstrated cytotoxicity, cytokine release, and proliferation in co-culture with MAGEC2-expressing cancer cell lines. Not specified. tscan.com
MAGE-C2 (4 epitopes) TCR-T cells recognized and killed tumor cells pre-treated with epigenetic drugs; no reactivity against normal cells. Not specified. nih.gov

Strategies for Enhancing Antigenicity, including Epigenetic Modulation in vitro

A significant challenge in cancer immunotherapy is the heterogeneous or low expression of target antigens on tumor cells, which allows them to evade immune recognition. tscan.com Strategies to enhance the antigenicity of tumors by upregulating the expression of TAAs like MAGEC2 are therefore a critical area of research.

One of the most effective strategies explored in vitro is the use of epigenetic modulating agents. nih.govuclouvain.be These drugs can reverse the epigenetic silencing mechanisms that cancers often use to suppress the expression of CTAs.

DNA Methyltransferase (DNMT) Inhibitors: Agents like azacytidine work by inhibiting DNA methylation, a primary mechanism for gene silencing. Treatment of cancer cell lines with DNMT inhibitors has been shown to de-repress the MAGEC2 gene, leading to increased mRNA and protein expression. nih.govmdpi.com

Histone Deacetylase (HDAC) Inhibitors: Drugs such as valproate can increase histone acetylation, leading to a more open chromatin structure that facilitates gene transcription. nih.gov

In a key study, pretreating tumor cells from various cancers (melanoma, head and neck, bladder, and triple-negative breast cancer) with a combination of azacytidine and valproate significantly upregulated MAGEC2 expression. nih.gov This enhanced expression directly correlated with improved recognition and killing by MAGEC2-specific TCR-T cells. nih.govuclouvain.be Importantly, this treatment did not induce MAGEC2 expression in a panel of normal cell types, highlighting the tumor-selective potential of this combination approach. nih.gov

Beyond epigenetic drugs, research also investigates the intrinsic signaling pathways that regulate MAGEC2. Studies have shown that MAGEC2 expression can promote tumor metastasis by activating the STAT3 signaling pathway. nih.govnih.gov MAGEC2 interacts with and stabilizes phosphorylated STAT3 in the nucleus, enhancing its transcriptional activity and promoting a more aggressive, metastatic phenotype. nih.gov Understanding these pathways provides alternative nodes for intervention to potentially modulate MAGEC2's role in cancer progression.

Table 3: In Vitro Effects of Epigenetic Modulators on MAGEC2 Expression and Recognition

Epigenetic Agent(s) Cancer Type(s) Studied Effect on MAGEC2 Expression Impact on T-Cell Recognition Reference
Azacytidine and Valproate Melanoma, Head and Neck, Bladder, Triple-negative breast cancer Upregulated MAGEC2 mRNA and protein expression. Enhanced recognition and killing by MAGEC2-directed T cells. nih.govuclouvain.be
CM-272 (dual G9a/DNMT inhibitor) Melanoma (mouse model) Induced transcriptional changes, including upregulation of some immune-related genes. Not directly tested on MAGEC2, but shown to promote immunogenic cell death. frontiersin.org

Development of Research Tools for Immune Monitoring and Characterization

To evaluate the effectiveness of therapies targeting MAGEC2 (307-315) and to understand the mechanisms of response and resistance, a robust toolkit for immune monitoring and characterization is essential. nih.govcinj.org Preclinical research relies on a variety of assays to dissect the immune response in detail, both in vitro and in vivo.

Flow Cytometry and CyTOF: High-parameter flow cytometry is a cornerstone technique for immune monitoring. nih.gov It allows for the rapid, multi-parametric analysis of individual cells, enabling researchers to quantify the frequency of MAGEC2-specific T cells using peptide-MHC tetramers. nih.govnih.gov It is also used to perform deep phenotyping of immune cell subsets, identifying activation markers (e.g., Ki67, HLA-DR), exhaustion markers (e.g., PD-1, CTLA-4), and memory phenotypes. mdpi.com Cytometry by Time-of-Flight (CyTOF) is an even more powerful evolution, using metal-conjugated antibodies to allow for the simultaneous analysis of over 40 parameters, providing an unbiased and comprehensive view of the immune landscape. nih.gov

Functional Assays: The functional capacity of T cells is assessed through several methods. Enzyme-Linked Immunosorbent Spot (ELISpot) and intracellular cytokine staining (ICS) followed by flow cytometry are used to measure the production of effector cytokines like IFN-γ and TNF-α upon antigen stimulation. researchgate.net Chromium-51 release assays or newer non-radioactive methods are employed to quantify the direct cytotoxic killing of target tumor cells by the engineered T cells. researchgate.net

Genomic and Transcriptomic Analyses: Techniques like qPCR are used to measure the expression level of MAGEC2 in tumor tissues, which has been shown to correlate with the degree of T-cell response. tscan.com RNA-sequencing of tumor biopsies or sorted T-cell populations can provide a global view of the transcriptional programs associated with response or resistance to therapy. frontiersin.orgbohrium.com

Preclinical Animal Models: Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are invaluable for studying the complex interplay between the tumor, the immune system, and the therapeutic intervention in a complete biological system. nih.govbohrium.com These models are used to characterize the tumor-infiltrating immune cell populations and to test the efficacy of novel combination therapies. bohrium.com

Table 4: Key Research Tools for Immune Monitoring in MAGEC2-Targeted Therapy

Tool/Technique Application in MAGEC2 Research Information Gained References
Flow Cytometry / CyTOF Quantifying and phenotyping MAGEC2-specific T cells using pMHC tetramers. Characterizing immune cell subsets in blood and tumors. Frequency, activation status (Ki67, HLA-DR), exhaustion status (PD-1), and memory phenotype of T cells. nih.govmdpi.com
ELISA / ELISpot Measuring cytokine production by T cells after co-culture with target cells. Quantification of functional cytokine release (e.g., IFN-γ, TNF-α), indicating T-cell activation. researchgate.net
Cytotoxicity Assays (e.g., 51Cr-release) Assessing the ability of TCR-T cells to kill MAGEC2-positive tumor cells. Direct measure of the lytic capacity of effector T cells. researchgate.net
qPCR / RNA-sequencing Measuring MAGEC2 gene expression in tumors. Analyzing global gene expression in tumors and T cells. Correlation of target antigen levels with immune response; identification of resistance pathways. tscan.comfrontiersin.org

| Syngeneic Mouse Models | Evaluating in vivo efficacy of TCR-T cells and vaccines. Characterizing the tumor immune microenvironment. | Tumor growth delay/rejection; analysis of tumor-infiltrating lymphocytes; response to checkpoint inhibitors. | nih.govbohrium.com |

Future Perspectives in Melanoma Associated Antigen C2 307 315 Research

Elucidation of Novel Molecular Interaction Networks and Signaling Pathways

The full-length MAGEC2 protein is known to participate in critical oncogenic signaling pathways. nih.govsemanticscholar.org A significant future challenge is to determine how the processing and presentation of the 307-315 epitope are influenced by these pathways and, conversely, how immune recognition of this peptide might disrupt the protein's function.

Research has demonstrated that MAGEC2 interacts directly with the scaffolding protein KAP1, enhancing its phosphorylation and promoting DNA damage repair, thereby contributing to tumor cell survival. core.ac.uk Another key pathway involves MAGEC2's ability to stabilize activated, tyrosine-phosphorylated STAT3 (pY-STAT3), preventing its degradation and promoting cell survival and metastasis. nih.govsemanticscholar.org

Future investigations should focus on:

Mapping the Protease Network: Identifying the specific proteasomes and peptidases responsible for carving out the 307-315 peptide from the full-length MAGEC2 protein. Understanding this processing pathway is crucial for predicting antigen availability.

Impact of Pathway Activity on Antigen Presentation: Investigating whether the activity of the STAT3 or DNA damage repair pathways alters the expression, turnover, or processing of MAGEC2, thereby affecting the quantity of 307-315 peptide presented on the cell surface.

Functional Consequences of T-Cell Engagement: Elucidating whether the binding of a T-cell receptor (TCR) to the 307-315/HLA-B*44 complex on a melanoma cell could induce downstream signals that interfere with the broader functions of intact MAGEC2 protein, such as its interaction with KAP1 or STAT3.

Table 1: Known MAGEC2 Interacting Proteins and Future Research Questions for the 307-315 Peptide

Interacting Protein Known Function with MAGEC2 Future Research Perspective for the 307-315 Peptide
KAP1 MAGEC2 binding increases KAP1 phosphorylation, enhancing DNA damage repair. core.ac.uk Does the rate of MAGEC2 processing to generate the 307-315 peptide change in response to DNA damage?
STAT3 MAGEC2 interacts with and stabilizes activated pY-STAT3, preventing its degradation. nih.gov Can the expression level of STAT3 be used as a biomarker to predict which tumors are more likely to present the 307-315 epitope?
TRIM28 (KAP1) MAGEC2 enhances the ubiquitin ligase activity of TRIM28. uniprot.org How does the ubiquitination status of MAGEC2 influence its entry into the antigen processing pathway for 307-315 generation?

| ATM Kinase | MAGEC2 promotes ATM kinase-dependent phosphorylation of KAP1. core.ac.uk | Does inhibition of ATM kinase activity alter the presentation of MAGEC2-derived peptides? |

Investigation of Post-Translational Modifications and their Immunological Impact

Post-translational modifications (PTMs) can significantly alter the immunogenicity of tumor antigens by affecting protein degradation, peptide processing, and the affinity of peptide binding to MHC molecules. nih.govscientificarchives.com The amino acid sequence of the Melanoma-associated antigen C2 (307-315) peptide—SESIKKKVL—contains several residues that are potential sites for PTMs.

Future research in this area is critical and should include:

Systematic PTM Profiling: Utilizing advanced mass spectrometry techniques to identify whether the serine (S) or lysine (B10760008) (K) residues within the 307-315 epitope are subject to modifications such as phosphorylation, acetylation, or ubiquitination in actual melanoma patient samples.

Impact on Immunogenicity: Assessing how specific PTMs on the peptide affect its binding affinity to HLA-B*44. A PTM could either enhance binding, creating a more stable target, or abrogate it, providing a mechanism of immune escape. scientificarchives.com

Modification-Specific Immune Responses: Investigating whether PTMs create neoantigens that can elicit specific T-cell responses distinct from the unmodified peptide. It is possible that T-cells from patients recognize the modified version with higher avidity. frontiersin.org

Table 2: Potential Post-Translational Modifications within the Melanoma-Associated Antigen C2 (307-315) Peptide

Residue Position Amino Acid Potential PTM Potential Immunological Impact
307 Serine (S) Phosphorylation May alter peptide cleavage by proteasomes; could change binding affinity to the HLA groove or be directly recognized by a TCR. scientificarchives.com
309 Serine (S) Phosphorylation Similar to position 307, could serve as an anchor residue modification or affect TCR interaction.
311 Lysine (K) Ubiquitination, Acetylation, Methylation Ubiquitination of the parent protein can target it for proteasomal degradation, a key step in antigen presentation. Acetylation could alter interactions with processing enzymes.
312 Lysine (K) Ubiquitination, Acetylation, Methylation As with position 311, modifications at these sites could influence the generation of the peptide.

Advances in Computational Biology and Structural Immunology Applied to Melanoma-Associated Antigen C2 (307-315)

Computational and structural approaches offer the possibility of understanding the recognition of the 307-315 peptide at an atomic level, which can guide the design of more effective immunotherapies.

Prospective research in this domain includes:

Predictive Modeling of PTM Effects: Using molecular dynamics simulations to predict how identified PTMs (e.g., phosphorylation of Serine-307) might alter the conformation of the peptide and its fit within the HLA-B*44 binding groove.

Structural Resolution of the Ternary Complex: Solving the high-resolution crystal or cryogenic electron microscopy (Cryo-EM) structure of the ternary complex of the 307-315 peptide, the HLA-B*44 molecule, and its cognate T-cell receptor. This would provide a definitive blueprint of the molecular interactions driving immune recognition.

In Silico TCR Design and Optimization: Leveraging structural data and computational algorithms to design and screen high-affinity and high-specificity T-cell receptors for use in engineered T-cell therapies. This approach could accelerate the development of potent TCR-T cells that can effectively target and eliminate melanoma cells presenting the 307-315 peptide, minimizing off-target risks. mdpi.com

Q & A

Q. How can researchers model antigen loss variants in MAGE-C2 (307-315)-targeted therapy resistance?

  • Methodological Answer : Generate MAGE-C2 knockout melanoma cell lines via CRISPR-Cas9. Co-culture with MAGE-C2-specific T cells under selective pressure (e.g., IL-2 deprivation) for 8–12 weeks. Perform whole-exome sequencing to identify compensatory mutations (e.g., upregulated MAGE-A family genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.